molecular formula C29H29N3O3 B2545423 N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide CAS No. 1922855-81-9

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide

Cat. No.: B2545423
CAS No.: 1922855-81-9
M. Wt: 467.569
InChI Key: HUCJNPVGKLVRKU-UHFFFAOYSA-N
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Description

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a prolinamide core, a vinylbenzyl group, and a methylbenzylamino carbonyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Prolinamide Core: The prolinamide core can be synthesized through the reaction of proline with an appropriate amine under acidic conditions.

    Introduction of the Vinylbenzyl Group: The vinylbenzyl group can be introduced through a substitution reaction using a vinylbenzyl halide and a suitable base.

    Attachment of the Methylbenzylamino Carbonyl Group: This step involves the reaction of the intermediate compound with 4-methylbenzylamine and a carbonylating agent such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The vinylbenzyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-ethylbenzyl)prolinamide
  • N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-methylbenzyl)prolinamide

Uniqueness

N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide is unique due to its vinylbenzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-N-[4-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-3-21-8-10-23(11-9-21)19-32-26(16-17-27(32)33)29(35)31-25-14-12-24(13-15-25)28(34)30-18-22-6-4-20(2)5-7-22/h3-15,26H,1,16-19H2,2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCJNPVGKLVRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3CCC(=O)N3CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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